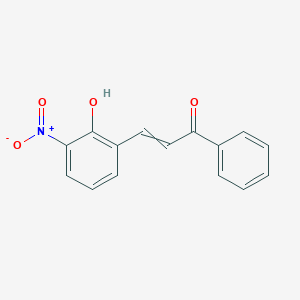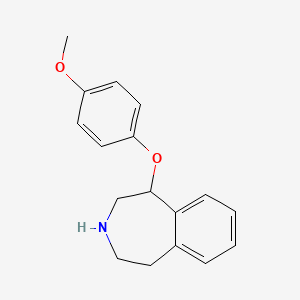
1-(4-Methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine is an organic compound that belongs to the class of benzazepines This compound is characterized by the presence of a methoxyphenoxy group attached to a tetrahydrobenzazepine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine typically involves the reaction of 4-methoxyphenol with a suitable benzazepine precursor under specific conditions. One common method involves the use of cesium carbonate and copper(I) chloride as catalysts in a solvent such as 1-methyl-2-pyrrolidinone (NMP). The reaction is carried out under reflux conditions with nitrogen atmosphere to ensure an inert environment .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-Methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced benzazepine derivatives.
Substitution: Formation of substituted benzazepine derivatives.
Aplicaciones Científicas De Investigación
1-(4-Methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Industry: Utilized in the development of new materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes involved in metabolic processes. Its effects are mediated through binding to these targets, leading to modulation of cellular activities and signaling cascades .
Comparación Con Compuestos Similares
Similar Compounds
Acetanisole: An aromatic compound with a methoxyphenyl group, used in fragrances and flavorings.
4-(4-Methoxyphenoxy)piperidine hydrochloride: A compound with similar structural features, studied for its cognitive function improvement and neuroprotective effects.
2-{2-[(4-Methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: A phenylboronic acid derivative used in polymer chemistry.
Uniqueness
1-(4-Methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine is unique due to its benzazepine core, which imparts specific chemical and biological properties
Propiedades
Número CAS |
89739-54-8 |
|---|---|
Fórmula molecular |
C17H19NO2 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
5-(4-methoxyphenoxy)-2,3,4,5-tetrahydro-1H-3-benzazepine |
InChI |
InChI=1S/C17H19NO2/c1-19-14-6-8-15(9-7-14)20-17-12-18-11-10-13-4-2-3-5-16(13)17/h2-9,17-18H,10-12H2,1H3 |
Clave InChI |
VOIFXRDZAJDFPB-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC2CNCCC3=CC=CC=C23 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-Acetyl-3-{5-[(E)-(4-sulfophenyl)diazenyl]-2-[2-(4-sulfophenyl)hydrazinylidene]-2H-imidazol-4-yl}-L-alanine](/img/structure/B14378021.png)
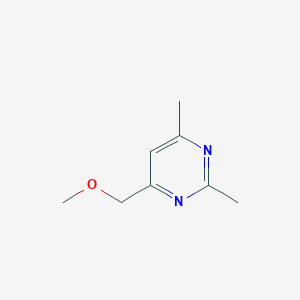
![4-{(E)-[(Morpholin-4-yl)methylidene]amino}benzene-1-thiol](/img/structure/B14378037.png)
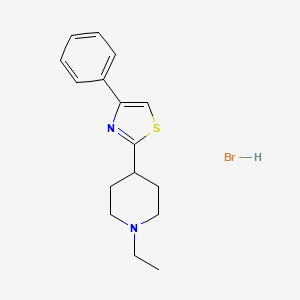
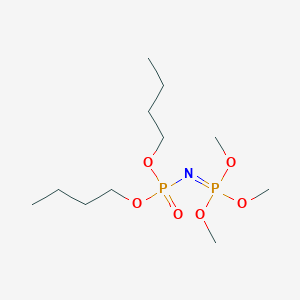
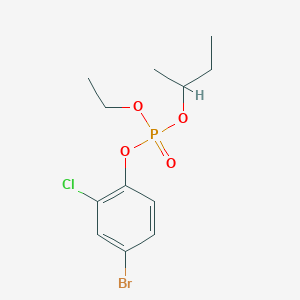
![2-[(Prop-2-en-1-yl)oxy]-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14378075.png)



![3-{[(5-Methyl-1H-imidazol-4-yl)methyl]sulfanyl}propanoyl azide](/img/structure/B14378113.png)
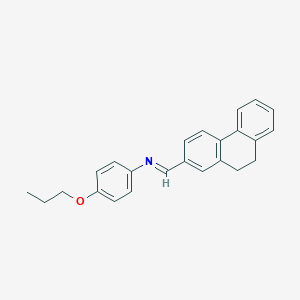
![3-Phenyl-5-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B14378120.png)
